4H-thieno[3,2-c]chromene-2-carboxylic acid
Overview
Description
4H-thieno[3,2-c]chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4H-thieno[3,2-c]chromene-2-carboxylic acid is a derivative of 4H-thieno[3,2-c]chromene, which has been found to possess significant biological activity . .
Mode of Action
It is known that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, occurs at the c-8 atom . This suggests that the compound may interact with its targets through electrophilic substitution.
Biochemical Pathways
Derivatives of 4h-thieno[3,2-c]chromene are known to exhibit anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity . This suggests that the compound may affect a variety of biochemical pathways related to these physiological responses.
Result of Action
It is known that a related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, possesses high antiulcer activity . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4H-thieno[3,2-c]chromene-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-dependent pathways . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can interact with DNA, leading to changes in gene expression and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects have been observed to persist over extended periods, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and antibacterial activities without causing adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the duration of exposure . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, this compound can influence the activity of metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with DNA and transcription factors, leading to changes in gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
Properties
IUPAC Name |
4H-thieno[3,2-c]chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWPWRPNHFDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366591 | |
Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26268-04-2 | |
Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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